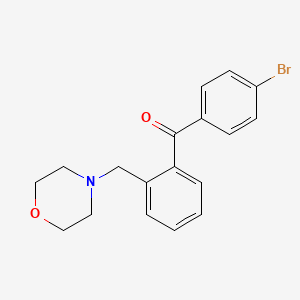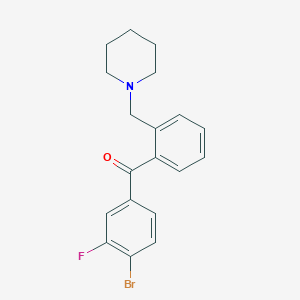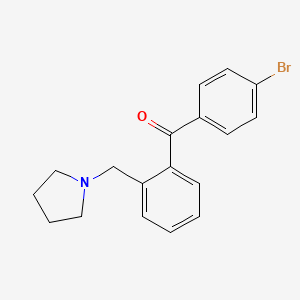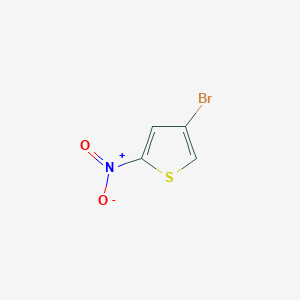
4-Bromo-2-nitrotiofeno
Descripción general
Descripción
4-Bromo-2-nitrothiophene is a heterocyclic compound with the molecular formula C₄H₃BrNO₂S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of both bromine and nitro groups on the thiophene ring makes 4-Bromo-2-nitrothiophene an interesting compound for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
4-Bromo-2-nitrothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. It is also used in the study of substitution and reduction reactions.
Biology: The compound is used in the development of biologically active molecules, such as potential antimicrobial and anticancer agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug candidates.
Industry: 4-Bromo-2-nitrothiophene is used in the production of organic semiconductors, dyes, and pigments.
Mecanismo De Acción
Target of Action
4-Bromo-2-nitrothiophene is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are known to interact with various biological targets, including intracellular thiols .
Mode of Action
The mode of action of 4-Bromo-2-nitrothiophene is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of halogen . This interaction results in changes to the compound and its targets, which can influence various biological processes.
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biological effects, suggesting that they may interact with multiple pathways .
Pharmacokinetics
It’s known that thiophene derivatives generally have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Studies on similar thiophene derivatives suggest that they can have a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-nitrothiophene can be synthesized through several methods. One common method involves the bromination of 2-nitrothiophene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring.
Another method involves the nitration of 4-bromothiophene. This reaction uses a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to introduce the nitro group at the 2-position of the thiophene ring. The reaction is exothermic and requires careful temperature control to prevent over-nitration.
Industrial Production Methods
Industrial production of 4-Bromo-2-nitrothiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K₂CO₃).
Reduction: Hydrogen gas (H₂) with a catalyst (e.g., Pd/C), or chemical reducing agents (e.g., SnCl₂ in HCl).
Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., dichloromethane, DCM).
Major Products
Substitution: 4-Substituted-2-nitrothiophenes (e.g., 4-amino-2-nitrothiophene).
Reduction: 4-Bromo-2-aminothiophene.
Oxidation: 4-Bromo-2-nitrosulfoxide or 4-Bromo-2-nitrosulfone.
Comparación Con Compuestos Similares
4-Bromo-2-nitrothiophene can be compared with other similar compounds, such as:
2-Bromo-5-nitrothiophene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Chloro-2-nitrothiophene:
2-Nitrothiophene: Lacks the bromine atom, making it less reactive in substitution reactions but still useful in reduction and oxidation reactions.
The uniqueness of 4-Bromo-2-nitrothiophene lies in its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives with diverse applications.
Propiedades
IUPAC Name |
4-bromo-2-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUDHAXXFFPBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650297 | |
| Record name | 4-Bromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-49-8 | |
| Record name | 4-Bromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



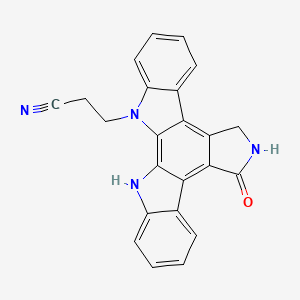

![3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293330.png)




